Cas no 34582-49-5 (2-[(4-methylphenyl)carbamoylamino]acetic Acid)

2-[(4-methylphenyl)carbamoylamino]acetic Acid structure
34582-49-5 structure
Product Name:2-[(4-methylphenyl)carbamoylamino]acetic Acid
CAS No:34582-49-5
MF:C10H12N2O3
MW:208.213882446289
CID:1463970
PubChem ID:267338
Update Time:2025-04-20

2-[(4-methylphenyl)carbamoylamino]acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-methylphenyl)carbamoylamino]acetic Acid
    • 5-p-Tolyl-hydantoinsaeure
    • ({[(4-methylphenyl)amino]carbonyl}amino)acetic acid
    • AC1Q5MM0
    • NSC106523
    • CTK1C4002
    • 5-p-tolyl-hydantoic acid
    • p-Toluidinoformylglycin
    • KST-1A4061
    • N-[(4-methylphenyl)carbamoyl]glycine
    • AR-1A0081
    • AC1L6HYY
    • 5-p-Tolyl-hydantoinsaeure; ({[(4-methylphenyl)amino]carbonyl}amino)acetic acid; AC1Q5MM0; NSC106523; CTK1C4002; 5-p-tolyl-hydantoic acid; p-Toluidinoformylglycin; KST-1A4061; N-[(4-methylphenyl)carbamoyl]glycine; AR-1A0081; AC1L6HYY;
    • AKOS000126903
    • NSC-106523
    • SCHEMBL20335100
    • DTXSID20295956
    • 2-(3-p-tolylureido)acetic acid
    • 34582-49-5
    • (([(4-Methylphenyl)amino]carbonyl)amino)acetic acid
    • Inchi: 1S/C10H12N2O3/c1-7-2-4-8(5-3-7)12-10(15)11-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15)
    • InChI Key: AJNNFVPJUUDWIG-UHFFFAOYSA-N
    • SMILES: O=C(NCC(=O)O)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 208.08486
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • PSA: 78.43

2-[(4-methylphenyl)carbamoylamino]acetic Acid Related Literature

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